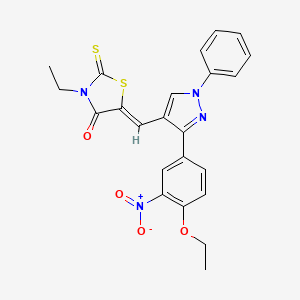

N,N-dimethyl-4-pyridinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimetil-4-piridincarbotioamida, con la fórmula química C8H10N2S, es un compuesto que pertenece a la clase de derivados de piridina 4-piridincarbotioamida, N,N-dimetil . El peso molecular de este compuesto es aproximadamente 166.246 g/mol .

Métodos De Preparación

Rutas Sintéticas:: La preparación sintética de N,N-dimetil-4-piridincarbotioamida implica la reacción de 4-piridincarbotioamida con dimetilamina. La reacción procede de la siguiente manera:

4-piridincarbotioamida+Dimetilamina→N,N-dimetil-4-piridincarbotioamida

Condiciones de Reacción:: La reacción típicamente ocurre bajo condiciones suaves, como temperatura ambiente o temperaturas ligeramente elevadas. Los solventes como el etanol o el metanol se usan comúnmente.

Producción Industrial:: Si bien hay información limitada disponible sobre la producción industrial a gran escala, N,N-dimetil-4-piridincarbotioamida se sintetiza principalmente en laboratorios de investigación para aplicaciones específicas.

Análisis De Reacciones Químicas

Reactividad:: N,N-dimetil-4-piridincarbotioamida puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar derivados de sulfoxido o sulfona correspondientes.

Sustitución: El átomo de nitrógeno puede ser sustituido con otros grupos funcionales.

Reducción: La reducción del grupo carbonilo puede producir la amina correspondiente.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno (HO) o el ácido m-cloroperbenzoico (m-CPBA).

Sustitución: Haluros de alquilo o cloruros de acilo.

Reducción: Agentes reductores como el borohidruro de sodio (NaBH) o el hidruro de litio y aluminio (LiAlH).

Productos Principales:: Los productos principales dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir los derivados de sulfoxido o sulfona, mientras que la sustitución puede conducir a productos N-alquilados o N-acilados.

Aplicaciones Científicas De Investigación

N,N-dimetil-4-piridincarbotioamida encuentra aplicaciones en varios campos científicos:

Química: Utilizado como bloque de construcción para la síntesis de otros compuestos.

Biología: Investigado por sus posibles actividades biológicas.

Medicina: Estudiado por sus propiedades farmacológicas.

Industria: Aplicaciones industriales limitadas, pero su estructura única puede inspirar futuras investigaciones.

Mecanismo De Acción

El mecanismo de acción exacto para N,N-dimetil-4-piridincarbotioamida sigue siendo un área de investigación en curso. Puede interactuar con objetivos moleculares o vías específicas, pero se necesitan más estudios para dilucidar su modo de acción.

Comparación Con Compuestos Similares

Si bien N,N-dimetil-4-piridincarbotioamida es relativamente único debido a su patrón de sustitución específico, comparte similitudes con otros derivados de piridina. Algunos compuestos similares incluyen:

- 4-Piridincarbotioamida

- N,N-dimetilpiridina

- N,N-dimetiltioacetamida

Propiedades

Número CAS |

51444-32-7 |

|---|---|

Fórmula molecular |

C8H10N2S |

Peso molecular |

166.25 g/mol |

Nombre IUPAC |

N,N-dimethylpyridine-4-carbothioamide |

InChI |

InChI=1S/C8H10N2S/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 |

Clave InChI |

LEBCQJONSADYHM-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=S)C1=CC=NC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)

![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)

![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)

![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)

![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)